molecular formula C14H4Cl2F24O4S B3040723 Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate CAS No. 232587-51-8

Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate

Cat. No. B3040723
CAS RN: 232587-51-8
M. Wt: 795.1 g/mol
InChI Key: SJJVEEVPDRYZPY-UHFFFAOYSA-N
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Description

Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate is a fluorinated surfactant that has gained attention in recent years due to its unique properties. This compound is commonly referred to as FC-143, and it has been extensively studied for its use in various scientific applications. In

Scientific Research Applications

Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate has been used in several scientific research applications, including:
1. Inertial confinement fusion experiments: FC-143 has been used as a foam layer in inertial confinement fusion experiments to reduce the effect of hydrodynamic instabilities.
2. Microfluidics: FC-143 has been used as a surfactant in microfluidic devices to reduce surface tension and improve fluid flow.
3. Protein crystallization: FC-143 has been used as a detergent in protein crystallization experiments to solubilize membrane proteins.

Mechanism of Action

The mechanism of action of Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate is not fully understood. However, it is believed that the compound acts as a surfactant, reducing surface tension and improving fluid flow in microfluidic devices. In protein crystallization experiments, FC-143 solubilizes membrane proteins by disrupting the lipid bilayer.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate. However, it has been shown to be non-toxic and non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

The advantages of using Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate in lab experiments include its ability to reduce surface tension and improve fluid flow in microfluidic devices, and its ability to solubilize membrane proteins in protein crystallization experiments. The limitations of using FC-143 include its high cost and the limited availability of the compound.

Future Directions

There are several future directions for research on Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate, including:
1. Further studies on the mechanism of action of FC-143 in microfluidic devices.
2. Development of new surfactants with improved properties for use in protein crystallization experiments.
3. Investigation of the use of FC-143 in other scientific applications, such as drug delivery and gene therapy.
4. Development of new synthesis methods for FC-143 to reduce the cost and increase the availability of the compound.
Conclusion:
Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate is a fluorinated surfactant that has been extensively studied for its use in various scientific applications. The compound has unique properties that make it useful in microfluidics, protein crystallization, and inertial confinement fusion experiments. Further research is needed to fully understand the mechanism of action of FC-143 and to develop new surfactants with improved properties.

properties

IUPAC Name

bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl2F24O4S/c15-13(37,38)11(33,34)9(29,30)7(25,26)5(21,22)3(17,18)1-43-45(41,42)44-2-4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(16,39)40/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJVEEVPDRYZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl2F24O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate
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Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate
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Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate
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Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate
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Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate
Reactant of Route 6
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Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate

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